5-Ethynyl-2,2'-bithiophene

Descripción general

Descripción

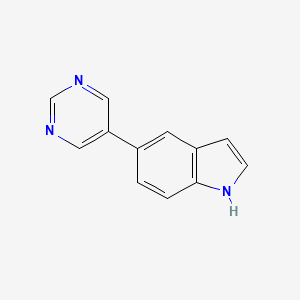

5-Ethynyl-2,2’-bithiophene is a chemical compound with the molecular formula C10H6S2 . It is a member of the thiophenes, a class of aromatic compounds that contain a ring assembly .

Synthesis Analysis

The synthesis of 5-Ethynyl-2,2’-bithiophene involves various catalytic or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . For instance, a mixture of ethyl acetoacetate or ethylbenzoyl acetate with 5-ethynyl-2,2’-bithiophene, [MnBr (CO) 5], and powdered 4 Å molecular sieves was vigorously stirred and heated at 80 °C for 48 hours .Molecular Structure Analysis

The molecular structure of 5-Ethynyl-2,2’-bithiophene consists of 15 heavy atoms . The molecule has a total of 21 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, and 10 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving 5-Ethynyl-2,2’-bithiophene are diverse and multifaceted. They include coupling, cycloaddition, high pressure, homogeneous catalysis, and isomerization .Physical And Chemical Properties Analysis

5-Ethynyl-2,2’-bithiophene has a molecular weight of 190.285 Da . It has a complexity of 337 and a topological polar surface area of 56.5 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Organic Semiconductors

The thiophene motif, which is a part of 5-Ethynyl-2,2’-bithiophene, is frequently used in the construction of functional extended π-conjugated structures . These structures are suitable for an ever-growing variety of materials . The field of organic semiconductors greatly profits from oligo- and polythiophenes, thanks to their optoelectronic properties .

Organic Light-Emitting Diodes (OLEDs)

Oligo- and polythiophenes, which can be derived from 5-Ethynyl-2,2’-bithiophene, are extensively used in OLED technology . They exhibit luminescence, which is a crucial property for OLEDs .

Organic Field-Effect Transistors (OFETs)

The charge carrier mobility of oligo- and polythiophenes makes them suitable for use in OFETs . The tunability of the HOMO-LUMO energy gap by varying both the number of thiophene subunits and the chemical nature and position of substituents on the heteroaromatic rings is a significant advantage .

Organic Solar Cells (OSCs) and Other Photovoltaic Applications

Oligo- and polythiophenes derived from 5-Ethynyl-2,2’-bithiophene are used in OSCs and other photovoltaic applications . Their optoelectronic properties make them suitable for these applications .

Conductivity-Based Sensors and Biosensors

The conductivity of oligo- and polythiophenes, which can be derived from 5-Ethynyl-2,2’-bithiophene, makes them suitable for use in conductivity-based sensors and biosensors .

Synthesis of Novel Bithiophene Derivatives

5-Ethynyl-2,2’-bithiophene can be used as a crucial substrate for the synthesis of novel bithiophene derivatives . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of these derivatives .

Safety and Hazards

Direcciones Futuras

Compounds containing thiophene, bithiophene, or oligothiophene motifs are still being synthesized and the possibilities of their practical application are being intensively tested . They are used in organic electronics and are still intensively investigated in OLED, organic field-effect transistor, and solar cell technology .

Propiedades

IUPAC Name |

2-ethynyl-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S2/c1-2-8-5-6-10(12-8)9-4-3-7-11-9/h1,3-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOAUTVUGMZMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197138 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2,2'-bithiophene | |

CAS RN |

4743-21-9 | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bithiophene, 5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2-ethanol](/img/structure/B3059431.png)

diphenyl-](/img/structure/B3059445.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)

![1-[3-(3-Methoxyphenyl)-5-isoxazolyl]methanamine hydrochloride](/img/structure/B3059449.png)